![molecular formula C11H14BrNO2 B12581395 N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine CAS No. 646039-13-6](/img/structure/B12581395.png)
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine is an organic compound with the molecular formula C11H14BrNO2 This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-3-bromo-benzamide: Similar structure but with a benzamide group instead of a hydroxylamine group.
4-Bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of a butan-2-ylidene group.
N-(4-{4-[(3-bromophenyl)methoxy]phenyl}butan-2-ylidene)hydroxylamine: Similar structure with slight variations in the substituents.
Uniqueness
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
646039-13-6 |
|---|---|
Fórmula molecular |
C11H14BrNO2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H14BrNO2/c1-8(13-14)3-4-9-5-6-11(15-2)10(12)7-9/h5-7,14H,3-4H2,1-2H3 |
Clave InChI |
AAXDKABVRUTGGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)CCC1=CC(=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



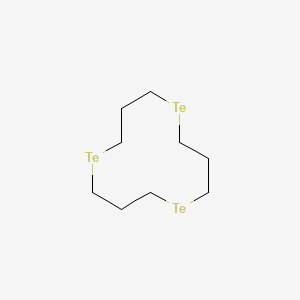
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide](/img/structure/B12581349.png)
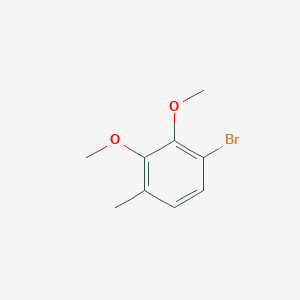
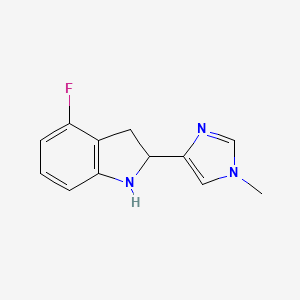
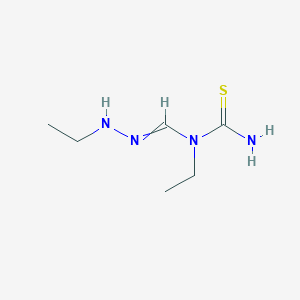

![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
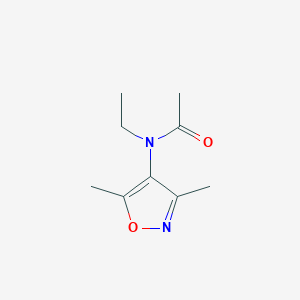
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
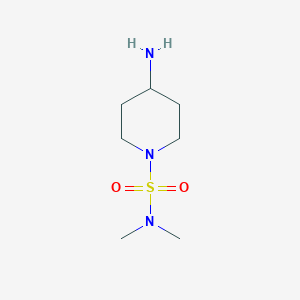
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
